Ogt-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OGT-IN-2 est un puissant inhibiteur de la O-GlcNAc transférase, une enzyme responsable de l'addition de la N-acétylglucosamine aux résidus sérine et thréonine des protéinesThis compound a été largement utilisé dans la recherche scientifique pour étudier les effets de la O-GlcNAcylation et ses implications dans diverses maladies .

Méthodes De Préparation

La synthèse de OGT-IN-2 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : Cela implique la réaction de matières premières appropriées dans des conditions contrôlées pour former la structure de base de this compound.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits dans la structure de base par le biais de diverses réactions chimiques, telles que la substitution nucléophile ou l'addition électrophile.

Analyse Des Réactions Chimiques

OGT-IN-2 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound, conduisant à la formation de dérivés réduits.

Substitution : Des réactions de substitution nucléophile ou électrophile peuvent être utilisées pour introduire ou remplacer des groupes fonctionnels sur this compound.

Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles ou électrophiles.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé pour étudier les propriétés chimiques et la réactivité des inhibiteurs de la O-GlcNAc transférase.

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle de la O-GlcNAcylation dans les processus cellulaires, tels que la transduction du signal, la transcription et la réponse au stress.

Médecine : this compound est utilisé dans la recherche médicale pour explorer les applications thérapeutiques potentielles des inhibiteurs de la O-GlcNAc transférase dans des maladies telles que le cancer, le diabète et les maladies neurodégénératives.

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouveaux médicaments ciblant la O-GlcNAc transférase

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la O-GlcNAc transférase, empêchant ainsi l'addition de la N-acétylglucosamine aux résidus sérine et thréonine des protéines. Cette inhibition perturbe la fonction normale de la O-GlcNAcylation, conduisant à des modifications de divers processus cellulaires. Les cibles moléculaires de this compound comprennent les protéines impliquées dans les voies de transduction du signal, de transcription et de réponse au stress. En modulant ces voies, this compound peut influencer la croissance, la différenciation et la survie cellulaires .

Applications De Recherche Scientifique

OGT-IN-2 has a wide range of scientific research applications, including:

Chemistry: this compound is used to study the chemical properties and reactivity of O-GlcNAc transferase inhibitors.

Biology: In biological research, this compound is employed to investigate the role of O-GlcNAcylation in cellular processes, such as signal transduction, transcription, and stress response.

Medicine: this compound is used in medical research to explore the potential therapeutic applications of O-GlcNAc transferase inhibitors in diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: In the pharmaceutical industry, this compound is utilized in the development of new drugs targeting O-GlcNAc transferase

Mécanisme D'action

OGT-IN-2 exerts its effects by inhibiting the activity of O-GlcNAc transferase, thereby preventing the addition of N-acetylglucosamine to serine and threonine residues on proteins. This inhibition disrupts the normal function of O-GlcNAcylation, leading to alterations in various cellular processes. The molecular targets of this compound include proteins involved in signal transduction, transcription, and stress response pathways. By modulating these pathways, this compound can influence cell growth, differentiation, and survival .

Comparaison Avec Des Composés Similaires

OGT-IN-2 est unique parmi les inhibiteurs de la O-GlcNAc transférase en raison de sa forte puissance et de sa spécificité. Des composés similaires comprennent :

OSMI-1 : Un autre puissant inhibiteur de la O-GlcNAc transférase avec une structure chimique différente.

OSMI-2 : Un dérivé de OSMI-1 avec une puissance et une sélectivité améliorées.

This compound se distingue par son inhibition spécifique de la O-GlcNAc transférase, ce qui en fait un outil précieux pour étudier le rôle de la O-GlcNAcylation dans divers processus biologiques et maladies.

Propriétés

IUPAC Name |

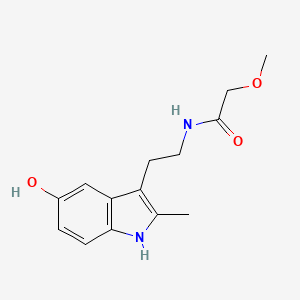

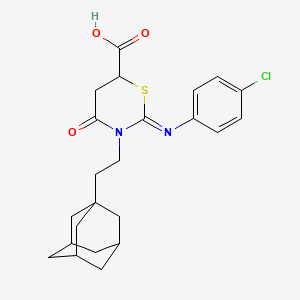

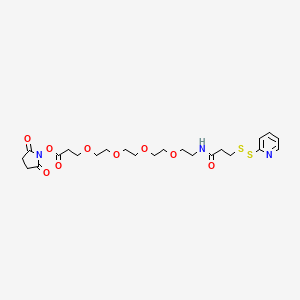

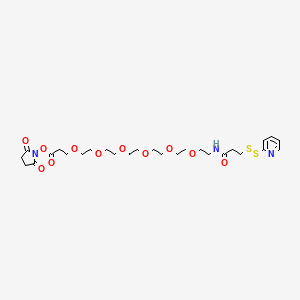

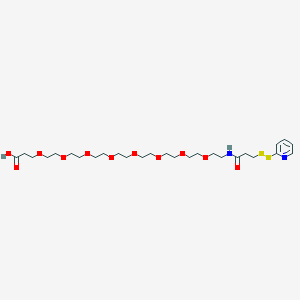

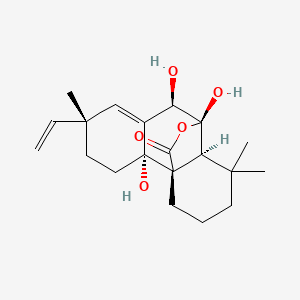

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZEZRNGAXCJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

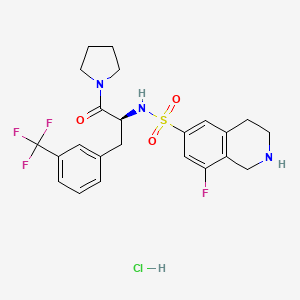

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)